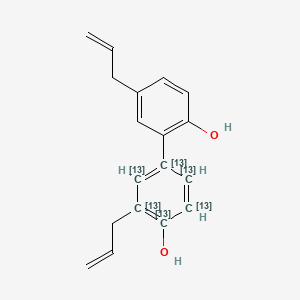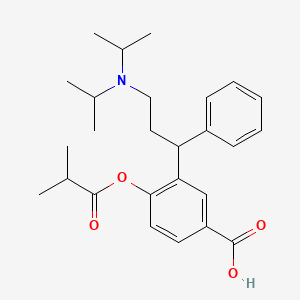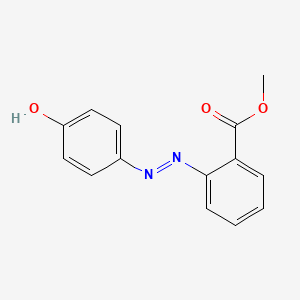
iso-Talipexole Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-Talipexole Dihydrochloride is a chemical compound known for its pharmacological properties, particularly as a dopamine D2 receptor agonist. It has been studied for its potential therapeutic applications, especially in the treatment of neurological disorders such as Parkinson’s disease .
Vorbereitungsmethoden
The synthesis of iso-Talipexole Dihydrochloride involves several steps, including the formation of the thiazolo[5,4-d][1,2]diazepine ring system. The synthetic route typically includes the reaction of appropriate amines with thiazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Iso-Talipexole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
Iso-Talipexole Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: It helps in understanding the role of dopamine receptors in various biological processes.
Medicine: It has been investigated for its potential in treating Parkinson’s disease and other neurological disorders.
Industry: It is used in the development of pharmaceuticals targeting dopamine receptors
Wirkmechanismus
Iso-Talipexole Dihydrochloride acts as a dopamine D2 receptor agonist. It mimics the action of dopamine by binding to dopamine receptors in the brain, particularly the D2-type receptors. This binding helps compensate for reduced dopamine levels in conditions like Parkinson’s disease, thereby alleviating motor symptoms. Additionally, it has neuroprotective properties, potentially reducing oxidative stress and slowing neurodegeneration .
Vergleich Mit ähnlichen Verbindungen
Iso-Talipexole Dihydrochloride can be compared with other dopamine agonists such as:
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Bromocriptine: A dopamine agonist with similar therapeutic applications but different side effect profiles.
Ropinirole: Used for similar indications but with a different pharmacokinetic profile. This compound is unique due to its specific binding affinity and neuroprotective properties
Eigenschaften
Molekularformel |
C9H14N4S |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
5-prop-2-enyl-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-d]diazepin-2-amine |
InChI |
InChI=1S/C9H14N4S/c1-2-5-13-6-8-7(3-4-11-13)12-9(10)14-8/h2,11H,1,3-6H2,(H2,10,12) |
InChI-Schlüssel |
KBPAMSXLJSCGFT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CC2=C(CCN1)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)








![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)

